

SB-633825: A Potent Kinase Inhibitor in Angiogenesis Research

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Compound of Interest

Compound Name: SB-633825

Cat. No.: B610716

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SB-633825 is a potent, ATP-competitive small molecule inhibitor with significant implications for angiogenesis research. Primarily targeting the Tyrosine-protein kinase receptor (Tie2), **SB-633825** has demonstrated the ability to modulate key signaling pathways involved in the formation of new blood vessels. This technical guide provides a comprehensive overview of **SB-633825**, including its mechanism of action, quantitative data from relevant assays, and detailed experimental protocols to facilitate further investigation into its anti-angiogenic properties.

Core Mechanism of Action

SB-633825 exerts its biological effects through the potent inhibition of several kinases. Its primary target in the context of angiogenesis is the Tie2 receptor, a key component of the angiopoietin (Ang) signaling pathway, which is crucial for vascular development and maturation.^{[1][2]} In addition to Tie2, **SB-633825** also inhibits Lymphocyte-Oriented Kinase (LOK; STK10) and Breast Tumor Kinase (BRK; PTK6).^{[1][2]}

The Ang/Tie2 signaling axis is a critical regulator of endothelial cell survival, migration, and vessel assembly.^[1] By inhibiting Tie2, **SB-633825** disrupts these processes, leading to an anti-angiogenic effect. The ATP-competitive nature of **SB-633825**'s binding to the kinase domain underscores its direct inhibitory action.^{[1][2]}

Quantitative Data

The inhibitory activity of **SB-633825** against its primary kinase targets has been quantified through half-maximal inhibitory concentration (IC50) values.

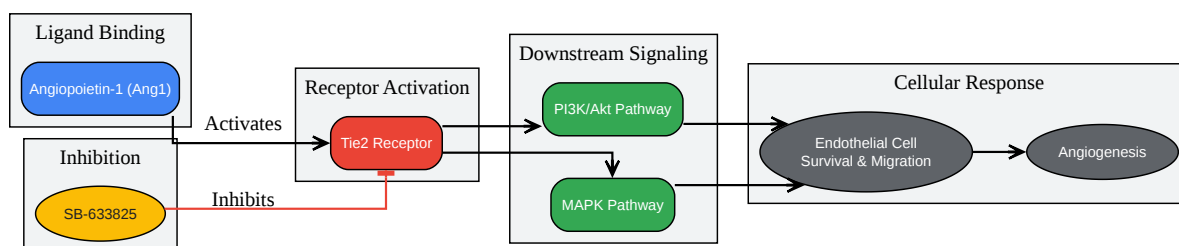
Target Kinase	IC50 (nM)
TIE2	3.5
LOK (STK10)	66
BRK (PTK6)	150
Data sourced from MedChemExpress and GlpBio.[1][2]	

Further studies have shown that at a concentration of 0.1 μ M, **SB-633825** inhibits LOK and TIE2 to 44% and 75% of their maximal activity, respectively.

Signaling Pathways and Experimental Workflows

The inhibitory action of **SB-633825** on Tie2 directly impacts downstream signaling cascades that govern angiogenesis. Understanding these pathways and the experimental workflows to study them is crucial for researchers.

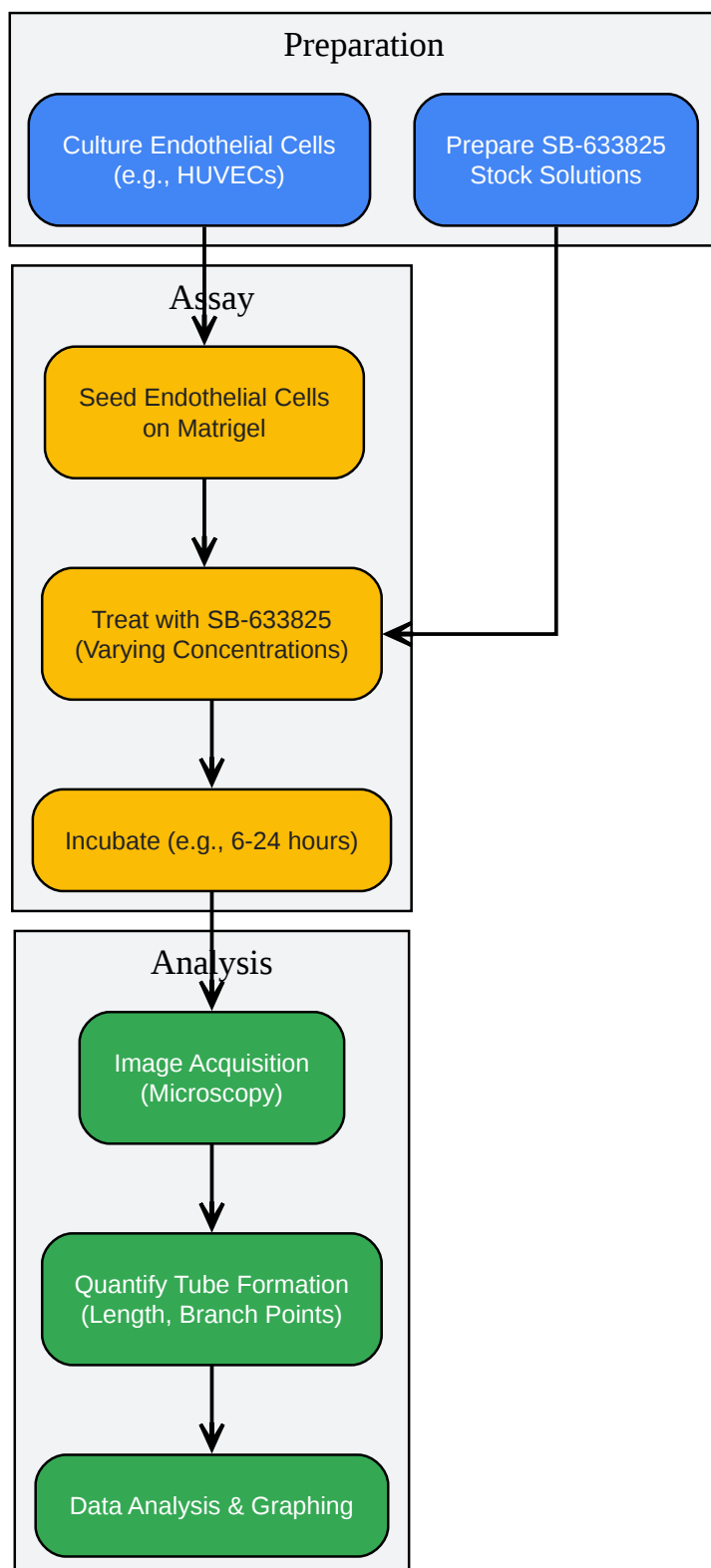
Tie2 Signaling Pathway Inhibition



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Caption: Inhibition of the Ang1/Tie2 signaling pathway by **SB-633825**.

Experimental Workflow: In Vitro Angiogenesis Assay



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References

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- 2. Scholarly Article or Book Chapter | Comprehensive characterization of the Published Kinase Inhibitor Set | ID: rj430963t | Carolina Digital Repository [cdr.lib.unc.edu]
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